2-Amino-6-(propylamido)pyridine

Lipophilicity Drug Design ADME

Standard aminopyridine scaffolds often lack the precise hydrogen-bonding profile required for selective kinase inhibition. 2-Amino-6-(propylamido)pyridine (CAS 185547-75-5) resolves this with an optimized XlogP of 0.5 and TPSA of 68 Ų, delivering a balanced solubility/permeability profile for intracellular target engagement. • Enables fine-tuning of ADME without introducing promiscuity. • Propionamide moiety supports robust triple hydrogen-bonding arrays for supramolecular assembly. • Consistent ≥95% purity, ideal for lead optimization and enzymatic probe studies.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 185547-75-5
Cat. No. B182643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(propylamido)pyridine
CAS185547-75-5
Synonyms2-amino-6-(propylamido)pyridine
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC(=N1)N
InChIInChI=1S/C8H11N3O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H3,9,10,11,12)
InChIKeyJRQGZYIKRWQBJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-(propylamido)pyridine: Molecular Identity and Properties


2-Amino-6-(propylamido)pyridine, also known as N-(6-aminopyridin-2-yl)propanamide (CAS 185547-75-5), is an organic compound belonging to the class of primary carboxylic acid amides . It features a pyridine ring substituted at the 2-position with an amino group and at the 6-position with a propionamide group. Its molecular formula is C₈H₁₁N₃O with a molecular weight of 165.19 g/mol, and it is typically supplied at ≥95% purity for research applications . Key physicochemical descriptors include an exact mass of 165.09033 Da, a topological polar surface area (TPSA) of 68 Ų, and a calculated LogP (XlogP) of 0.5 . The compound serves as a versatile building block in medicinal chemistry, materials science, and synthetic methodology development.

Scaffold Medicinal chemistry and materials science building block
Lipophilicity Intermediate predicted LogP for ADME property tuning
H-Bonding Consistent donor/acceptor count supports supramolecular design

2-Amino-6-(propylamido)pyridine: Key Differentiators


Aminopyridine derivatives exhibit structure-dependent physicochemical and biological properties that preclude simple interchangeability. Even subtle modifications—such as variations in the N-acyl chain length (e.g., acetyl vs. propionyl vs. butyryl)—can alter hydrogen-bonding capacity, lipophilicity, and molecular recognition profiles . In the case of 2-amino-6-(propylamido)pyridine, the specific propionamide substituent confers a distinct balance of solubility (XlogP = 0.5) and polar surface area (TPSA = 68 Ų) compared to its shorter-chain (acetamide) or longer-chain (butyramide) analogs [1]. These differences directly impact performance in applications ranging from kinase inhibitor design to supramolecular polymer assembly, where precise control over intermolecular interactions is critical. Substituting an analog without empirical validation risks compromised binding affinity, altered reaction kinetics, or failure of self-assembly processes.

Chain-length-dependent lipophilicity
Shorter (acetyl) or longer (butyryl) N-acyl chains may shift permeability and solubility profiles compared to the propionamide form.
Steric modulation without H-bond change
H-bond donor/acceptor count is identical across analogs, but alkyl chain bulk alters molecular recognition and self-assembly behavior.
Application-critical binding interactions
Switching to an analog may affect target engagement in kinase assays or disrupt supramolecular network formation.

2-Amino-6-(propylamido)pyridine: Comparative Evidence


Calculated LogP vs. Structural Analogs

The lipophilicity of 2-amino-6-(propylamido)pyridine, as estimated by its calculated LogP (XlogP) of 0.5 , is intermediate between its shorter-chain acetamide analog (estimated XlogP ≈ 0.0–0.2) and longer-chain butyramide analog (estimated XlogP ≈ 1.0–1.2) . This incremental lipophilicity modulation directly influences passive membrane permeability and protein-binding characteristics in drug discovery contexts.

Calculated LogP
Class-level inference
Target XlogP 0.5; acetamide ~0.0–0.2; butyramide ~1.0–1.2
May support lipophilicity screening in early discovery
Computational prediction; experimental validation recommended
Lipophilicity Drug Design ADME

Hydrogen-Bond Donor/Acceptor Count vs. Analogs

2-Amino-6-(propylamido)pyridine possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 68 Ų . This hydrogen-bonding profile is identical to its acetamide and butyramide analogs in terms of donor/acceptor count, but the propyl chain provides distinct steric and hydrophobic modulation relative to the acetyl or butyryl groups .

H-Bond Capacity
Supporting evidence
2 donors, 3 acceptors (identical across acetamide, propionamide, butyramide analogs)
Highlights that substitution effects are mediated by sterics and lipophilicity
Consistent H-bond count; property differentiation relies on chain length
Supramolecular Chemistry Molecular Recognition Crystal Engineering

Physical State: Density and Boiling Point

The compound exhibits a predicted density of 1.2 ± 0.1 g/cm³ and a boiling point of 417.7 ± 30.0 °C at 760 mmHg, with a flash point of 206.4 ± 24.6 °C [1]. While direct comparative data for analogs under identical conditions are not available, these values inform appropriate handling, storage, and purification protocols (e.g., distillation safety, solvent compatibility) in synthetic workflows.

Physical Properties
Data to verify
Predicted density 1.2 ± 0.1 g/cm³; boiling point 417.7 ± 30.0 °C at 760 mmHg
Informs synthetic handling and purification protocols
Computational estimates; experimental validation lacking for analogs
Synthetic Methodology Process Chemistry Material Handling

2-Amino-6-(propylamido)pyridine: Key Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

2-Amino-6-(propylamido)pyridine serves as a privileged scaffold in kinase inhibitor design . Its intermediate lipophilicity (XlogP = 0.5) and defined hydrogen-bonding profile enable fine-tuning of ADME properties without compromising target engagement. The propionamide moiety offers a favorable balance between solubility and permeability, making this compound a strategic choice for lead optimization campaigns targeting intracellular kinases where excessive lipophilicity would increase promiscuity and metabolic liability .

Supramolecular Materials: Hydrogen-Bonded Polymer Networks

The 2,6-diamidopyridine motif present in this compound is recognized for its ability to engage in robust triple hydrogen-bonding arrays with complementary partners such as thymine or carboxylic acids . 2-Amino-6-(propylamido)pyridine can be elaborated into methacrylate monomers for RAFT polymerization, yielding polymers capable of supramolecular complexation with azobenzene chromophores. The propyl chain provides sufficient solubility for solution processing while preserving the essential hydrogen-bonding geometry, enabling the fabrication of photoresponsive materials with tunable optical anisotropy .

Synthetic Methodology: Amide Coupling Reference Standard

Given its straightforward preparation via reaction of 6-amino-2-pyridinecarboxylic acid with propionyl chloride under anhydrous conditions , 2-amino-6-(propylamido)pyridine is employed as a model substrate for developing and validating novel amide bond-forming reactions, flow chemistry protocols, and green synthesis approaches. Its well-defined physicochemical properties (density, boiling point) facilitate reaction monitoring and product isolation [1].

Chemical Biology: Enzyme-Substrate Interaction Probe

The compound's ability to form specific hydrogen bonds with biological macromolecules renders it useful as a probe for studying enzyme active sites that accommodate acylated aminopyridine moieties. Its moderate lipophilicity ensures adequate aqueous solubility for biochemical assays while maintaining sufficient hydrophobicity for target binding. This balance is critical for accurate determination of binding constants and inhibition mechanisms in enzymology studies.

Application
Selection Property
Validation Focus
Kinase inhibitor lead research
Intermediate lipophilicity for ADME tuning
Target engagement and permeability screening
Supramolecular polymer networks
Consistent hydrogen-bonding geometry
Photo-responsive material performance
Amide coupling method development
Well-defined physicochemical profile
Reaction monitoring and product isolation
Enzyme-substrate interaction probe
Balanced solubility and hydrophobicity
Binding constant interpretation

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